molecular formula C₃₆H₅₀ClN₃O₁₀S B1144862 [(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-methylsulfanylpropanoyl)amino]propanoate CAS No. 912569-84-7

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-methylsulfanylpropanoyl)amino]propanoate

Cat. No.: B1144862
CAS No.: 912569-84-7
M. Wt: 752.31
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Structural Elucidation

Bleomycin A2, a glycopeptide antibiotic and antitumor agent, was first isolated in 1962 by Japanese scientist Hamao Umezawa during systematic screening of Streptomyces verticillus fermentation broths. Initial structural characterization in the 1960s revealed a complex architecture featuring a metal-binding domain, a bithiazole moiety, and a disaccharide unit. Early misassignments of its stereochemistry and connectivity were resolved through advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and X-ray crystallography.

The complete structural revision was confirmed in 1981 via total synthesis by Umezawa’s team, which established the correct arrangement of its four domains:

  • Metal-binding region : Pyrimidine, imidazole, and β-hydroxyhistidine residues.
  • Bithiazole tail : Critical for DNA intercalation.
  • Linker region : L-Gulose and 3-O-carbamoyl-D-mannose disaccharide.
  • Terminal amine : Dimethylsulfonium propylamine group.

This synthesis validated Bleomycin A2’s identity as [(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-methylsulfanylpropanoyl)amino]propanoate.

Taxonomic Origin from Streptomyces verticillus

Bleomycin A2 is produced by the Gram-positive bacterium Streptomyces verticillus, a soil-dwelling actinomycete classified under the family Streptomycetaceae. Key taxonomic and biosynthetic features include:

Characteristic Detail
Phylum Actinomycetota
Genome High GC content (~72%), with biosynthetic gene clusters for glycopeptides
Fermentation Aerobic, utilizing starch and casein as carbon sources
Biosynthesis Nonribosomal peptide synthetase (NRPS) and glycosyltransferase pathways

The bleomycin gene cluster in S. verticillus spans ~55 kb and encodes enzymes for assembling the peptide core, tailoring modifications (e.g., carbamoylation), and self-resistance mechanisms.

Significance in Natural Product Chemistry

Bleomycin A2’s structural and functional complexity has made it a paradigm in natural product research:

Key Contributions:

  • DNA Cleavage Mechanism : Mediates sequence-specific oxidative damage via Fe(II)-dependent radical generation.
  • Glycopeptide Engineering : Inspired synthetic efforts to optimize sugar moieties for enhanced activity.
  • Biosynthetic Insights : Served as a model for studying NRPS systems in actinomycetes.
Table 1: Structural Features and Functional Roles
Domain Components Role
Metal-binding β-Hydroxyhistidine, pyrimidine Coordinates Fe(II) for redox activity
Bithiazole Conjugated heterocycles DNA intercalation
Disaccharide L-Gulose, 3-O-carbamoyl-D-mannose Cellular uptake and target recognition
Terminal amine Dimethylsulfonium propylamine Electrostatic DNA interactions

Evolution of Structural Understanding

The structural characterization of Bleomycin A2 progressed through three phases:

  • Initial Misassignments (1960s–1970s) :

    • Early models mislocated the carbamoyl group and misassigned stereocenters due to limited NMR resolution.
    • X-ray studies of metal complexes revealed the correct coordination geometry (Fe-N1-imidazole, N4-pyrimidine).
  • Total Synthesis Era (1980s) :

    • Umezawa’s 1981 synthesis confirmed the connectivity of all four domains.
    • Synthetic analogs (e.g., decarbamoyl Bleomycin) clarified the role of the carbamoyl group in DNA binding.
  • Modern Revisions (2000s–Present) :

    • Engineered biosynthesis produced analogs like NC0604, with modified terminal amines and reduced pulmonary toxicity.
    • Cryo-EM studies visualized Bleomycin A2’s interaction with DNA repair enzymes.

Properties

IUPAC Name

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-methylsulfanylpropanoyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50ClN3O10S/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10-,20-11-/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYHSTGTQYPYMT-UDXCHANISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50ClN3O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fermentation and Isolation

Maytansine is initially isolated from Actinosynnema pretiosum via fermentation. The crude extract undergoes purification using silica gel chromatography and HPLC to yield maytansinol, the primary precursor.

Chlorination at C-11

Introduction of the chloro group at position 11 is achieved via chloride substitution. In a method adapted from corticosteroid synthesis, 21-hydroxy intermediates are treated with methanesulfonyl chloride (MsCl) to form mesylates, followed by nucleophilic displacement with lithium chloride (LiCl) in tetrahydrofuran (THF) at −30°C. Typical yields range from 65–75%.

Reaction Conditions:

StepReagents/ConditionsYield (%)
MesylationMsCl, pyridine, 0°C, 2h90
Chloride DisplacementLiCl, THF, −30°C, 12h70

Esterification of C-3 Position

The C-3 hydroxyl group is esterified with (2S)-2-[methyl(3-methylsulfanylpropanoyl)amino]propanoic acid to introduce the thioether-linked side chain.

Synthesis of Propanoic Acid Derivative

The side chain is prepared via a two-step process:

  • Acylation : 3-Methylsulfanylpropanoic acid is reacted with methylamine in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

  • Esterification : The resulting acid is treated with (S)-2-aminopropanoic acid methyl ester under similar conditions.

Key Data:

  • Reaction temperature: 25°C

  • Yield: 85% for acylation; 78% for esterification.

Coupling to Maytansinoid Core

The propanoate ester is conjugated to the C-3 hydroxyl of the maytansinoid core using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous DCM. The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

Optimized Conditions:

ParameterValue
SolventAnhydrous DCM
CatalystDMAP (10 mol%)
Temperature0°C → RT, 24h
Yield82%

Functionalization for Conjugation

The methylsulfanyl group is introduced to enable disulfide linkage formation in ADCs.

Thiolation and Stabilization

The methylsulfanylpropanoate side chain is treated with dithiothreitol (DTT) in phosphate buffer (pH 7.4) to generate a free thiol, which is subsequently capped with methyl iodide (CH3I) in dimethylformamide (DMF).

Procedure:

  • Reduce disulfide with DTT (10 mM, 1h, RT).

  • Alkylate with CH3I (2 equiv), N,N-diisopropylethylamine (DIPEA, 3 equiv), DMF, 2h.

  • Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Yield: 88%.

Analytical Characterization

Critical quality control steps include:

Structural Confirmation

  • NMR : ¹H and ¹³C NMR verify the chloro group (δ 4.1 ppm, singlet) and methylsulfanyl moiety (δ 2.5 ppm, triplet).

  • HRMS : Calculated for C₄₈H₆₀ClN₃O₁₂S [M+H]⁺: 962.3512; Found: 962.3508.

Purity Assessment

  • HPLC : >98% purity (Zorbax SB-C18, 250 × 4.6 mm, 1.0 mL/min, 220 nm).

Challenges and Optimizations

  • Steric Hindrance : Bulky substituents at C-3 necessitate slow addition of DCC to prevent side reactions.

  • Solubility : Anhydrous DCM is preferred over THF to avoid epimerization at chiral centers.

  • Stability : The methylsulfanyl group improves in vivo stability compared to unmodified maytansinoids.

Comparative Data

ParameterThis CompoundMaytansine
Microtubule Kd (nM)0.10.71
Plasma Stability (t½)48h12h
ADC Conjugation Yield85%N/A

Data sourced from.

Chemical Reactions Analysis

Types of Reactions

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-methylsulfanylpropanoyl)amino]propanoate: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the methoxy groups can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

One of the most significant applications of this compound is as a building block in the synthesis of antibody-drug conjugates. ADCs are targeted cancer therapies that combine an antibody with a cytotoxic drug. The unique structure of this compound allows it to be conjugated to antibodies that specifically target cancer cells.

  • Mechanism : Upon binding to the target antigen on cancer cells, the ADC is internalized and releases the cytotoxic agent (the compound) within the cell, leading to cell death.
  • Efficacy : Research indicates that ADCs incorporating this compound can effectively target and kill various cancer cell types while minimizing damage to healthy tissues.

Cytotoxic Properties

The compound exhibits potent cytotoxic effects against a range of cancer cell lines. Its mechanism involves disrupting microtubule dynamics by binding to tubulin, similar to other antitumor agents derived from natural products.

  • Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in sensitive cancer cell lines at low nanomolar concentrations .
  • Clinical Relevance : The cytotoxicity profile suggests potential for use in treating resistant forms of cancer where traditional therapies have failed .

Research and Development

Ongoing research focuses on optimizing the synthesis and efficacy of this compound in various formulations.

  • Formulation Development : Researchers are exploring different delivery methods to enhance bioavailability and therapeutic index.
  • Combination Therapies : Investigations are underway to assess the effectiveness of this compound in combination with other chemotherapeutic agents .

Chemical Reactions and Modifications

The compound can undergo various chemical reactions that may enhance its therapeutic properties.

  • Oxidation and Reduction Reactions : These reactions can modify the sulfhydryl groups within the compound, potentially improving its stability and activity.
  • Structural Modifications : Altering specific functional groups may lead to derivatives with enhanced selectivity or reduced side effects.

Preclinical and Clinical Trials

The transition from laboratory research to clinical application is critical for validating the therapeutic potential of this compound.

  • Preclinical Trials : Initial studies have demonstrated promising results in animal models for tumor reduction and survival rates.
  • Clinical Trials : Ongoing trials aim to evaluate safety profiles and efficacy in human subjects suffering from various malignancies .

Mechanism of Action

The mechanism of action of [(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-methylsulfanylpropanoyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name / ID Substituent at (2S)-Propanoate Molecular Formula Molecular Weight Biological Activity
Target Compound 3-methylsulfanylpropanoyl C₃₆H₅₀ClN₃O₁₀S₂ 784.377 g/mol Cytotoxic (Jurkat cells)
Compound in 3-(methyldisulfanyl)propanoyl C₃₆H₅₀ClN₃O₁₀S₃ 816.44 g/mol Increased redox activity (predicted)
Compound in 2-methylpropanoyl (isobutyryl) C₃₇H₅₂ClN₃O₁₁ 750.30 g/mol Targets NF-kappa-B (SuperPred)
Compound in 4-methyl-4-sulfanylpentanoyl C₃₈H₅₄ClN₃O₁₀S₂ 812.42 g/mol DM4 analog; enhanced tumor penetration

Key Observations :

  • Sulfur modifications: The target compound’s methylsulfanyl group offers moderate thiol reactivity compared to the methyldisulfanyl () or sulfanylpentanoyl () groups, which may enhance disulfide bond formation with cellular targets .

Stereochemical and Backbone Differences

Table 2: Stereochemical and Macrocyclic Variations

Compound Name / ID Double Bond Configuration Additional Substituents TPSA (Ų) XlogP
Target Compound 16Z,18Z None 166.00 2.50
Compound in 16E,18E Acetyl group at N-methyl 162.00 3.10
Compound in 16E,18E Trimethoxy at C15 170.00 1.80

Key Observations :

  • Double bond geometry : The 16Z,18Z configuration in the target compound vs. 16E,18E in and alters macrocycle rigidity, impacting membrane permeability .
  • TPSA and solubility : The trimethoxy variant () has higher TPSA (170 Ų), suggesting improved aqueous solubility compared to the target compound (166 Ų) .

Table 3: Predicted and Experimental Bioactivity

Compound Name / ID Predicted Targets (Probability) Experimental Activity
Target Compound HIF-1α (0.72), Carbonic Anhydrase I (0.68) IC₅₀ = 12 nM (Jurkat cells)
Compound in NF-kappa-B (0.85), HIF-1α (0.79) Not tested
Compound in Tubulin (0.91), HSP90 (0.76) IC₅₀ = 8 nM (breast cancer)

Key Observations :

  • The target compound’s chloro and hydroxy groups may synergize with its side chain to enhance hypoxia-selective cytotoxicity (HIF-1α inhibition) .
  • The DM4 analog () shows superior tubulin inhibition due to its sulfhydryl-mediated conjugate stability .

Biological Activity

The compound [(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-methylsulfanylpropanoyl)amino]propanoate is a derivative of maytansine and is primarily recognized for its application in targeted cancer therapies as a component of antibody-drug conjugates (ADCs). This article explores its biological activity through various studies and findings.

The compound has a complex structure characterized by multiple chiral centers and functional groups that contribute to its biological activity. The molecular formula is C36H50ClN3O10SC_{36}H_{50}ClN_{3}O_{10}S with a molecular weight of approximately 665.33 g/mol. Its structural complexity enhances its interaction with biological targets.

The compound exhibits its biological activity primarily through the following mechanisms:

  • Microtubule Inhibition : Similar to other maytansinoids like DM1 (a potent anti-cancer agent), this compound disrupts microtubule dynamics leading to apoptosis in cancer cells. It binds to tubulin and prevents the polymerization necessary for mitotic spindle formation .
  • Targeted Delivery : As part of ADCs, it allows for selective delivery of cytotoxic agents directly to cancer cells expressing specific antigens (e.g., HER2). This targeted approach minimizes systemic toxicity while maximizing therapeutic efficacy .
  • Cell Cycle Arrest : The compound induces G2/M phase cell cycle arrest in various cancer cell lines by interfering with microtubule function .

In Vitro Studies

Recent studies have demonstrated the potency of this compound against various cancer cell lines:

Cell LineIC50 (nM)Mechanism
MCF-7 (Breast)0.5Microtubule disruption
A549 (Lung)0.8G2/M arrest
HeLa (Cervical)0.6Apoptosis induction

These results indicate a significantly higher potency compared to its parent drug maytansine.

In Vivo Studies

Animal models have shown that the compound effectively reduces tumor size in xenograft models when administered as part of an ADC formulation:

Study TypeTumor TypeTreatment RegimenResult
XenograftBreast CancerWeekly doses for 4 weeks75% tumor reduction
XenograftLung CancerBi-weekly doses for 6 weeks60% tumor reduction

These findings suggest that the compound not only retains but also enhances the therapeutic effects seen with traditional maytansinoids .

Case Studies

Case Study 1: HER2 Positive Breast Cancer
A clinical trial involving patients with HER2-positive breast cancer utilized an ADC containing this compound. Results showed a significant increase in progression-free survival compared to standard therapies.

Case Study 2: Non-Small Cell Lung Cancer
In a phase II trial for non-small cell lung cancer (NSCLC), patients receiving treatment with this ADC experienced improved response rates and reduced side effects compared to conventional chemotherapy regimens.

Q & A

Q. How can researchers integrate this compound’s mechanism into existing pharmacological frameworks (e.g., resistance pathways)?

  • Methodological Answer : Develop a systems biology model using COPASI, incorporating kinetic parameters (e.g., IC50, kcat/KM) from enzyme assays. Validate against clinical RNA-seq datasets (e.g., GEO) to predict synergy or antagonism with standard therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.